N-(1-phenylbutan-2-yl)butanamide
Description
Properties
IUPAC Name |
N-(1-phenylbutan-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(16)15-13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHKHUWDBSQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylbutan-2-yl)butanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. This process typically includes the following steps :
Bromination of Nitroalkanes: The primary nitroalkane is brominated to form a bromo-nitroalkane intermediate.
Amidation: The bromo-nitroalkane is then subjected to amidation using appropriate amines under controlled conditions to yield the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts such as Candida antarctica lipase B. This enzymatic method is considered sustainable and efficient, producing high yields without the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylbutan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(1-phenylbutan-2-yl)butanamide has been explored for its potential in several scientific research areas :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its analgesic, antiallodynic, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenylbutan-2-yl)butanamide involves its interaction with specific molecular targets . It has been shown to bind to neuronal sodium channels and L-type calcium channels, modulating their activity. This interaction is believed to underlie its analgesic and anticonvulsant effects.
Comparison with Similar Compounds
Structural Modifications on the Acetamide Group
Compound A : 2-Chloro-N-(1-phenylbutan-2-yl)acetamide
- Structural Feature : Chlorine substitution at the α-carbon of the acetamide group.
- Synthesis Yield : 39.0% via condensation of phenylbutyl amine with chloroacetyl chloride .
- Key Difference : The electron-withdrawing chlorine atom enhances reactivity, making it a versatile intermediate for further functionalization.
Compound B: 2-[(2,2-Dimethoxyethyl)amino]-N-(1-phenylbutan-2-yl)acetamide
- Structural Feature: Aminoacetaldehyde dimethylacetal substitution at the α-carbon.
- Synthesis Yield: 68.9% via aminoalkylation of Compound A .
Comparison Insight : The parent compound (N-(1-phenylbutan-2-yl)butanamide) lacks these substituents, likely resulting in lower synthetic complexity but reduced reactivity compared to Compounds A and B.
Tubulin Inhibitors with Butanamide Backbones
Compound C: N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8)
- Structural Feature: Ethyl group on the nitrogen and a quinoline-derived substituent.
- Key Difference: The quinoline moiety enhances tubulin inhibition activity, as seen in its classification as a tubulin inhibitor .
- Application : Likely exhibits higher potency in disrupting microtubule assembly compared to this compound, which lacks the aromatic heterocycle.
Compound D: N-(2-Fluoroethyl)-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-2-methoxy-acetamide (D.1.11)
- Structural Feature : Fluoroethyl and methoxy substitutions.
- Key Difference : Fluorine atoms improve metabolic stability and membrane permeability, traits absent in the parent compound .
Comparison Insight: The structural complexity of these analogs (e.g., quinolyl groups, fluorinated chains) suggests tailored biological activity, whereas this compound’s simpler structure may limit its direct pharmacological utility.
Stereochemically Complex Butanamide Derivatives
Compound E: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Structural Feature : Multiple stereocenters and a hydroxy group.
- Key Difference : Stereochemical complexity influences binding affinity to biological targets, such as enzymes or receptors .
- Application : Likely used in high-precision drug design due to enantioselective interactions.
Comparison Insight : this compound’s lack of stereocenters simplifies synthesis but reduces specificity in target binding compared to Compound E.
Sulfonamide and Azido Derivatives
Compound F : N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structural Feature : Dual azido groups and a sulfonamide backbone.
- Synthesis : Achieved via substitution of tosyl groups with azides, yielding a high-energy intermediate .
Comparison Insight : While both compounds are intermediates, Compound F’s azido groups expand its utility in bioconjugation, unlike this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(1-phenylbutan-2-yl)butanamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves coupling 1-phenylbutan-2-amine with butanoyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical. Monitoring via TLC or HPLC ensures reaction completion . Yield optimization may require iterative adjustments of catalyst concentration or reaction time .
Q. How is This compound structurally characterized, and which analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms backbone structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. X-ray crystallography may resolve stereochemistry if chiral centers are present .
Q. What preliminary biological screening assays are recommended for This compound?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or CellTiter-Glo®) across cancer (HeLa, MCF-7) and non-cancerous cell lines (HEK-293). Follow with enzyme inhibition studies (e.g., kinase or protease panels) to identify potential targets. Dose-response curves (IC₅₀ calculations) and solubility assessments in PBS/DMSO guide subsequent in vivo or mechanistic studies .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of This compound against specific biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with proteins (e.g., G-protein-coupled receptors or tubulin). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., phenyl ring substitutions) with activity data . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .
Q. What strategies resolve contradictions in reported biological activity data for This compound derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., ATP levels in kinase assays, cell passage number). Investigate off-target effects via proteome-wide profiling (e.g., thermal shift assays). Reproduce studies with rigorously purified compounds (≥98% HPLC purity) to exclude impurity-driven artifacts. Meta-analyses of published datasets can identify confounding variables (e.g., solvent polarity, assay pH) .
Q. How does stereochemistry influence the pharmacological profile of This compound?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., L-proline catalysts). Compare enantiomers using circular dichroism (CD) spectroscopy and chiral HPLC. In vitro assays (e.g., receptor binding) paired with in vivo PK/PD studies (rodent models) quantify stereospecific effects. For example, (S)-enantiomers may exhibit enhanced receptor affinity due to spatial complementarity .
Q. What experimental designs mitigate metabolic instability of This compound in preclinical studies?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., amide hydrolysis). Introduce steric hindrance (methyl groups) or electron-withdrawing substituents (fluoro, nitro) to slow degradation. Prodrug strategies (e.g., ester masking of the amide) enhance bioavailability. LC-MS/MS monitors metabolite formation in plasma over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
